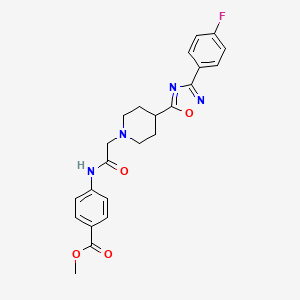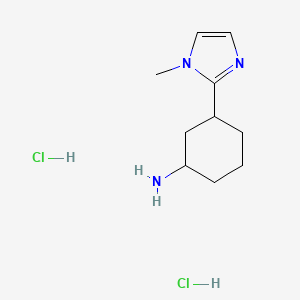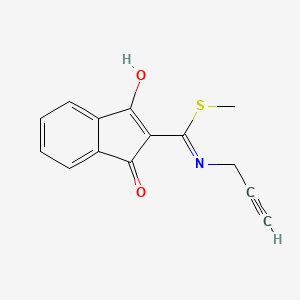![molecular formula C17H16N2O3S B2997879 N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251563-47-9](/img/structure/B2997879.png)
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-b]pyridine ring, a carboxamide group, and a hydroxy group. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-b]pyridine ring and the carboxamide group would likely have a significant impact on the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. The carboxamide group, for example, could participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has focused on synthesizing various thienopyridine derivatives and evaluating their antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, investigating their in vitro antimicrobial activities. Their work underscores the potential of thienopyridine derivatives as antimicrobial agents, contributing to the search for new therapeutic compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Structural Modifications and Chemical Properties
Structural modifications of thienopyridine derivatives have been a significant area of interest, providing insights into their conformational features and potential applications. Research by Nagarajaiah and Begum (2014) on thiazolopyrimidines, a related class of compounds, highlights how substituent variations can significantly impact molecular structure and intermolecular interactions. Such studies are crucial for designing compounds with specific properties and applications (Nagarajaiah & Begum, 2014).
Chemical Reactions and Synthetic Pathways
Investigations into the chemical reactions and synthetic pathways of thienopyridine derivatives have led to the discovery of novel compounds with potential applications in various fields. For example, Kinoshita, Takeuchi, Kondoh, and Furukawa (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, revealing new synthetic routes and compound classes. Such research expands the chemical toolbox available for creating new materials and pharmaceuticals (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
作用機序
The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Compounds with similar structures have been found to interact with various biological targets, suggesting potential applications in medicinal chemistry .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-4-5-11(8-10(9)2)18-16(21)13-14(20)15-12(6-7-23-15)19(3)17(13)22/h4-8,20H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERMDPXXBYJTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)



![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)





![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)